4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate
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Overview
Description
4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate is a unique organic compound that has garnered interest in various scientific fields due to its distinctive chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate typically involves the reaction of carbamoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
Mechanism of Action
The mechanism of action of 4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Carbamoylamino derivatives: These compounds share the carbamoylamino group but differ in their additional functional groups and overall structure.
Diazoniobut-1-en-2-olate analogs: These analogs have similar diazoniobut-1-en-2-olate moieties but vary in their substituents
Uniqueness
Its ability to undergo a variety of chemical reactions and its utility in multiple scientific fields highlight its versatility and importance in research and industry .
Properties
CAS No. |
88204-94-8 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(4-diazo-3-oxobutyl)urea |
InChI |
InChI=1S/C5H8N4O2/c6-5(11)8-2-1-4(10)3-9-7/h3H,1-2H2,(H3,6,8,11) |
InChI Key |
QIOWTAJSXZSPDL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)N)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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